[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13450543
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26N2O3 |
|---|---|
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | benzyl N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C17H26N2O3/c1-18(13-15-7-9-19(10-8-15)11-12-20)17(21)22-14-16-5-3-2-4-6-16/h2-6,15,20H,7-14H2,1H3 |
| Standard InChI Key | HYNGLPVQODQTBC-UHFFFAOYSA-N |
| SMILES | CN(CC1CCN(CC1)CCO)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(CC1CCN(CC1)CCO)C(=O)OCC2=CC=CC=C2 |
Introduction
The compound [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester is an organic molecule of interest in chemical and pharmaceutical research. Its structure, properties, and potential applications are significant in fields such as medicinal chemistry and drug design.
Key Identifiers:
-
Chemical Name: [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester
-
CAS Number: 1353974-91-0
-
Synonyms: Carbamic acid, N-[1-(2-hydroxyethyl)-4-piperidinyl]-N-methyl-, phenylmethyl ester
-
Molecular Formula: C16H24N2O3
-
Molecular Weight: 292.37 g/mol
Synthesis
The synthesis of this compound typically involves:
-
Formation of the piperidine intermediate: Substitution reactions on piperidine derivatives to introduce the hydroxyethyl group.
-
Carbamate formation: Reaction of the intermediate with methyl isocyanate or similar reagents to form the carbamate linkage.
-
Esterification: Coupling with benzyl alcohol or its derivatives under appropriate conditions .
Pharmaceutical Potential
The presence of both hydrophilic (hydroxyethyl) and lipophilic (benzyl) groups makes this compound a candidate for drug development, particularly as:
-
A scaffold for designing enzyme inhibitors.
-
A potential ligand for receptor-binding studies.
Related Compounds
To understand its chemical behavior, comparisons can be drawn with related compounds:
| Compound Name | CAS Number | Molecular Weight | Functional Groups |
|---|---|---|---|
| [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester | 1353957-50-2 | 305.37 g/mol | Amino, Carbamate, Ester |
| [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester | 1354019-52-5 | Similar | Hydroxyl, Carbamate, Ester |
These analogs exhibit similar structural motifs but differ in functional group placement and substitution patterns .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume